Cas no 2137442-53-4 (Chloromethyl 3-{[(tert-butoxy)carbonyl]amino}oxolane-2-carboxylate)

Chloromethyl 3-{[(tert-butoxy)carbonyl]amino}oxolane-2-carboxylate is a versatile intermediate in organic synthesis, particularly in the preparation of protected amino acid derivatives and peptide modifications. Its key structural features include a reactive chloromethyl group and a Boc-protected amine, enabling selective functionalization under mild conditions. The oxolane (tetrahydrofuran) ring enhances conformational stability, making it useful for constrained peptide design. The tert-butoxycarbonyl (Boc) group offers orthogonal protection, allowing for deprotection under acidic conditions without affecting other sensitive functionalities. This compound is valuable in medicinal chemistry and bioconjugation, where controlled reactivity and stability are critical. Its synthetic utility lies in its ability to serve as a scaffold for further derivatization in complex molecule assembly.
Chloromethyl 3-{[(tert-butoxy)carbonyl]amino}oxolane-2-carboxylate structure
2137442-53-4 structure
商品名:Chloromethyl 3-{[(tert-butoxy)carbonyl]amino}oxolane-2-carboxylate
CAS番号:2137442-53-4
MF:C11H18ClNO5
メガワット:279.717322826386
CID:5968120
PubChem ID:165453706

Chloromethyl 3-{[(tert-butoxy)carbonyl]amino}oxolane-2-carboxylate 化学的及び物理的性質

名前と識別子

    • 2137442-53-4
    • EN300-719095
    • chloromethyl 3-{[(tert-butoxy)carbonyl]amino}oxolane-2-carboxylate
    • Chloromethyl 3-{[(tert-butoxy)carbonyl]amino}oxolane-2-carboxylate
    • インチ: 1S/C11H18ClNO5/c1-11(2,3)18-10(15)13-7-4-5-16-8(7)9(14)17-6-12/h7-8H,4-6H2,1-3H3,(H,13,15)
    • InChIKey: FDGSEFCIVSCDNO-UHFFFAOYSA-N
    • ほほえんだ: ClCOC(C1C(CCO1)NC(=O)OC(C)(C)C)=O

計算された属性

  • せいみつぶんしりょう: 279.0873504g/mol
  • どういたいしつりょう: 279.0873504g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 18
  • 回転可能化学結合数: 6
  • 複雑さ: 315
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 2
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 73.9Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.2

Chloromethyl 3-{[(tert-butoxy)carbonyl]amino}oxolane-2-carboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-719095-1.0g
chloromethyl 3-{[(tert-butoxy)carbonyl]amino}oxolane-2-carboxylate
2137442-53-4
1g
$0.0 2023-06-06

Chloromethyl 3-{[(tert-butoxy)carbonyl]amino}oxolane-2-carboxylate 関連文献

Chloromethyl 3-{[(tert-butoxy)carbonyl]amino}oxolane-2-carboxylateに関する追加情報

Chloromethyl 3-{[(tert-butoxy)carbonyl]amino}oxolane-2-carboxylate (CAS No. 2137442-53-4): A Versatile Building Block in Modern Chemical Biology

Chloromethyl 3-{[(tert-butoxy)carbonyl]amino}oxolane-2-carboxylate, identified by its CAS number 2137442-53-4, is a highly reactive and versatile intermediate in the field of chemical biology and pharmaceutical research. This compound, featuring a unique combination of functional groups, has garnered significant attention due to its utility in the synthesis of bioactive molecules and the development of novel therapeutic agents.

The molecular structure of Chloromethyl 3-{[(tert-butoxy)carbonyl]amino}oxolane-2-carboxylate encompasses several key features that make it particularly valuable. The presence of a chloromethyl group (–CH₂Cl) provides a reactive site for nucleophilic substitution reactions, enabling the facile introduction of various substituents into the molecule. Additionally, the compound incorporates a tert-butoxycarbonyl (Boc) protected amino group (–NH–CO–C(CH₃)₃), which serves as a stable protecting group for amine functionalities during synthetic procedures. The oxolane ring further enhances the structural complexity and reactivity, making it a suitable candidate for diverse chemical transformations.

In recent years, there has been growing interest in the application of this compound in the development of protease inhibitors and other enzyme-targeting agents. The chloromethyl group can be selectively reacted with nucleophiles, such as amino acids or peptides, to form covalent bonds. This property is particularly useful in the design of protease inhibitors, where covalent inhibition can lead to high affinity and specificity. For instance, studies have demonstrated the use of Chloromethyl 3-{[(tert-butoxy)carbonyl]amino}oxolane-2-carboxylate in the synthesis of inhibitors targeting serine proteases, which play crucial roles in various biological processes, including blood clotting and inflammation.

The Boc-protected amino group in Chloromethyl 3-{[(tert-butoxy)carbonyl]amino}oxolane-2-carboxylate also offers flexibility in synthetic chemistry. After initial functionalization with the chloromethyl group, the Boc protecting group can be removed under mild acidic conditions to regenerate the free amine. This allows for subsequent modifications, such as coupling with carboxylic acids or other electrophiles, expanding the range of possible molecular architectures. Such versatility makes this compound an indispensable tool in medicinal chemistry and drug discovery.

Advances in synthetic methodologies have further enhanced the utility of Chloromethyl 3-{[(tert-butoxy)carbonyl]amino}oxolane-2-carboxylate. Recent innovations in transition-metal-catalyzed reactions have enabled more efficient and selective transformations of this intermediate. For example, palladium-catalyzed cross-coupling reactions have been employed to introduce aryl or heteroaryl groups at the chloromethyl position, broadening the scope of possible derivatives. These developments have opened new avenues for exploring novel bioactive compounds with potential therapeutic applications.

The oxolane ring itself contributes to the unique reactivity and stability of Chloromethyl 3-{[(tert-butoxy)carbonyl]amino}oxolane-2-carboxylate. The strained three-membered ring can influence electronic properties and steric environments around reactive sites, affecting both reaction rates and product selectivity. This feature has been exploited in designing molecules with specific binding affinities and metabolic stability. For instance, modifications of the oxolane ring have led to compounds with improved solubility and reduced susceptibility to enzymatic degradation, making them more suitable for pharmaceutical applications.

In conclusion, Chloromethyl 3-{[(tert-butoxy)carbonyl]amino}oxolane-2-carboxylate (CAS No. 2137442-53-4) is a multifaceted intermediate with broad applications in chemical biology and drug development. Its unique structural features enable diverse synthetic transformations, making it a valuable tool for designing novel bioactive molecules. As research continues to uncover new methodologies and applications, this compound is poised to play an even greater role in advancing our understanding of biological processes and developing innovative therapeutic strategies.

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